molecular formula C17H19ClN4O2S B2503324 N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide CAS No. 899970-17-3

N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide

Cat. No.: B2503324
CAS No.: 899970-17-3
M. Wt: 378.88
InChI Key: OVIBZGURTMOPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide is a structurally complex small molecule featuring a thieno[3,4-c]pyrazole core substituted at the 2-position with a 3-chlorophenyl group and at the 3-position with an ethanediamide moiety. The ethanediamide group is further substituted with a branched alkyl chain (2-methylpropyl, or isobutyl) and a linkage to the heterocyclic core. This compound’s molecular formula is C₁₉H₂₁ClN₄O₂S, with a molecular weight of ~398.5 g/mol (calculated). Its structural uniqueness lies in the combination of a halogenated aromatic system (3-chlorophenyl) and a lipophilic isobutyl chain, which may influence its physicochemical properties, such as solubility, bioavailability, and target-binding affinity.

Properties

IUPAC Name

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-10(2)7-19-16(23)17(24)20-15-13-8-25-9-14(13)21-22(15)12-5-3-4-11(18)6-12/h3-6,10H,7-9H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIBZGURTMOPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide typically involves multi-step organic reactions The process begins with the formation of the thieno[3,4-c]pyrazole core, which can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Aromatic Substituent

  • 3-Chlorophenyl vs. 3-Methylphenyl : The chlorine atom in the target compound increases electronegativity and polar surface area compared to the methyl group in the analog. This may enhance dipole interactions in biological targets but reduce membrane permeability due to higher polarity .
  • Impact on Binding : Chlorine’s electron-withdrawing nature could stabilize π-π stacking interactions in enzyme active sites, whereas the methyl group in the analog may favor hydrophobic pocket binding.

Ethanediamide Substituent

  • 2-Methylpropyl vs. Pyridin-3-ylmethyl : The isobutyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring passive diffusion across membranes. In contrast, the pyridine ring in the analog introduces a basic nitrogen, enabling hydrogen bonding and improving aqueous solubility (e.g., logP ~2.8) .
  • Pharmacokinetic Effects : The pyridine moiety may confer better solubility and metabolic stability, whereas the isobutyl chain could prolong half-life via increased protein binding.

Biological Activity

N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole derivative class. Its unique structure suggests significant potential for various biological activities, making it a candidate for further pharmacological studies and applications in medicinal chemistry.

Structural Characteristics

The compound features:

  • Thieno[3,4-c]pyrazole core : This heterocyclic structure is known for its diverse biological activities.
  • 3-Chlorophenyl substituent : This group may enhance the compound's interaction with biological targets.
  • Ethane diamide moiety : This functional group can influence solubility and bioavailability.

Biological Activity

Research indicates that compounds in this class may exhibit a range of biological activities, including:

  • Antimicrobial properties : Limited studies have suggested that this compound may possess antimicrobial effects. For instance, it has shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, while lacking significant antifungal activity .
  • Cytotoxic effects : Related compounds have demonstrated selective cytotoxicity against cancer cell lines. A study on similar thieno[3,4-c]pyrazole derivatives indicated promising results against melanoma cells .

Antimicrobial Activity

A 2008 study published in "Bioorganic & Medicinal Chemistry Letters" investigated the antibacterial and antifungal activity of thieno[3,4-c]pyrazole derivatives. The findings highlighted moderate antibacterial effects but noted a lack of antifungal activity . Further exploration is required to elucidate the mechanisms behind these effects.

Cytotoxicity Studies

Recent investigations into related compounds have shown that certain derivatives exhibit significant cytotoxicity against human melanoma cells. The cytotoxic effect was attributed to cell cycle arrest and reduced melanin production . This suggests potential therapeutic applications in oncology.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
N'-[2-(4-chlorophenyl)-thieno[3,4-c]pyrazol-5-yl]-N'-(prop-2-en-1-yl)ethanediamideThieno[3,4-c]pyrazole core with different halogenEnhanced antifungal activity
N'-[2-(phenyl)-thieno[3,4-c]pyrazol-5-yl]-N'-(butanoyl)ethanediamideVariation in side chain lengthIncreased lipophilicity
N'-[2-(bromophenyl)-thieno[3,4-c]pyrazol]-N'-(methyl)ethanediamideBrominated phenyl groupPotentially higher reactivity

These compounds illustrate the diversity within the thieno[3,4-c]pyrazole class and underscore the significance of structural modifications on biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.